ethyl (S)-3-(2-(dimethylamino)ethyl)-5-((2-oxooxazolidin-4-yl)methyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate involves multiple steps. One common method includes the reaction of indole derivatives with oxazolidinone and dimethylaminoethyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The oxazolidinone group may contribute to its biological activity by enhancing its binding properties and stability .
Comparison with Similar Compounds
Ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral activity.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXOFVDKSFHGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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